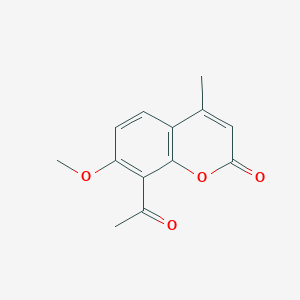
8-acetyl-7-methoxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-acetyl-7-methoxy-4-methyl-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants. It has a wide range of applications in the field of scientific research due to its unique chemical properties. In
Wirkmechanismus
The mechanism of action of 8-acetyl-7-methoxy-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Coumarin has been shown to inhibit the activity of coagulation factors, which makes it useful as an anticoagulant. It also has anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Coumarin has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It also has antitumor properties, which may be due to its ability to inhibit the growth of cancer cells. Coumarin has also been shown to have antimicrobial properties, which may make it useful in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It also has a wide range of applications, making it useful in many different types of experiments. However, 8-acetyl-7-methoxy-4-methyl-2H-chromen-2-one also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 8-acetyl-7-methoxy-4-methyl-2H-chromen-2-one. One area of research is the development of new drugs based on this compound. Coumarin has been shown to have a range of therapeutic properties, and there is potential for the development of new drugs based on these properties. Another area of research is the study of this compound’s effects on the immune system. Coumarin has been shown to have immunomodulatory properties, and there is potential for the development of new drugs for the treatment of autoimmune diseases based on these properties. Finally, there is potential for the use of this compound in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Conclusion:
In conclusion, this compound is a naturally occurring compound with a wide range of applications in the field of scientific research. It has been extensively studied for its anticoagulant, anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. Coumarin has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new drugs, the study of its effects on the immune system, and the use of this compound in the development of new materials.
Synthesemethoden
Coumarin can be synthesized by several methods, including Pechmann condensation, Perkin reaction, and Knoevenagel condensation. The Pechmann condensation method is the most common method used for the synthesis of 8-acetyl-7-methoxy-4-methyl-2H-chromen-2-one. It involves the reaction between phenols and β-ketoesters in the presence of a catalyst such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Coumarin has a wide range of applications in the field of scientific research. It has been extensively studied for its anticoagulant, anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. Coumarin has also been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
8-acetyl-7-methoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-7-6-11(15)17-13-9(7)4-5-10(16-3)12(13)8(2)14/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIAQYPADPJMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358619 |
Source


|
| Record name | 8-acetyl-7-methoxy-4-methyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66262-40-6 |
Source


|
| Record name | 8-acetyl-7-methoxy-4-methyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



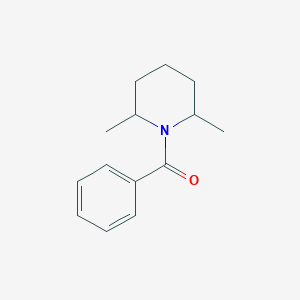
![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)

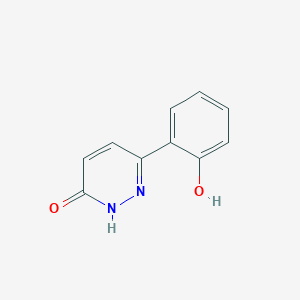
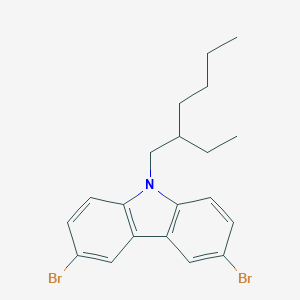
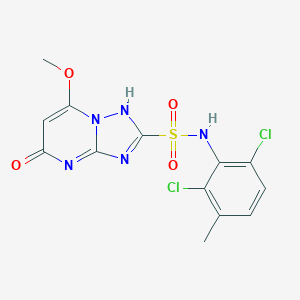
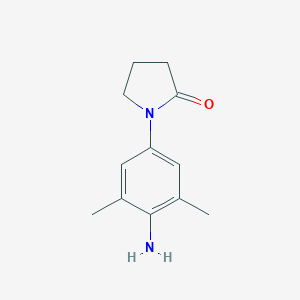
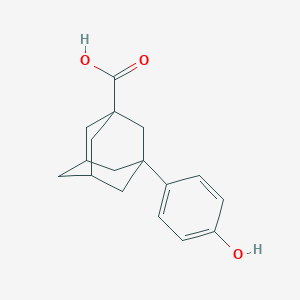
![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)
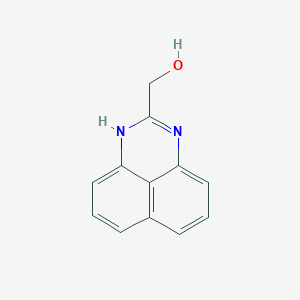
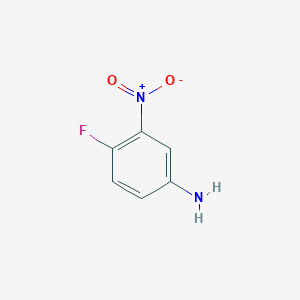
![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)